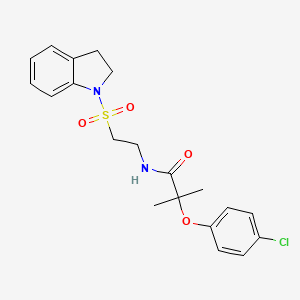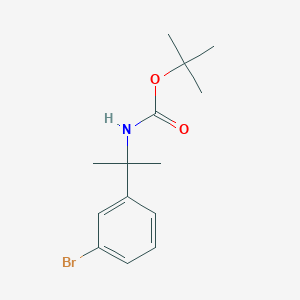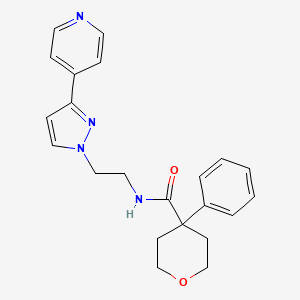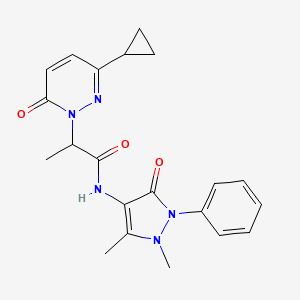![molecular formula C19H22N2O5S B2942420 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 887218-88-4](/img/structure/B2942420.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)benzenesulfonamide” is a useful research chemical . It has a molecular weight of 277.3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 277.3 .Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of Benzenesulfonamide Derivatives
1. Clinical Trials and Metabolic Pathways Benzenesulfonamide derivatives have been investigated for their potential therapeutic effects and metabolic pathways in the human body. For instance, clinical trials have been conducted to examine the oral antihyperglycemic effects of glycodiazine, a benzenesulfonamide derivative, in patients with diabetes mellitus, demonstrating its potential as an effective treatment option (Choi & Kreines, 1968).
2. Pharmacokinetics Studies The disposition and metabolism of benzenesulfonamide compounds have been a subject of study to understand their pharmacokinetics profile. A study on [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist, provided insights into its elimination and metabolite characterization, highlighting the importance of understanding drug metabolism for developing new pharmaceuticals (Renzulli et al., 2011).
3. Safety and Efficacy Evaluations Evaluations of the safety and efficacy of benzenesulfonamide derivatives, such as SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors have been conducted. These studies aim to establish the recommended doses for future clinical trials, contributing to the development of new cancer treatments (McDonald et al., 2020).
4. Environmental and Occupational Health Studies Research on the health effects of exposure to chemicals like benzene, a component related to benzenesulfonamide derivatives, has been crucial in understanding the risk factors for hematological malignancies and establishing safety standards for occupational and environmental exposures (Rothman et al., 1997).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)benzenesulfonamide may interact with its targets in a similar manner, leading to changes in cell cycle progression and survival.
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially affect a variety of downstream cellular processes, including cell division and intracellular transport.
Pharmacokinetics
In silico tools have been used to predict various molecular properties relevant to drug motifs, including the prediction of adme properties .
Result of Action
Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that this compound may have similar effects.
Zukünftige Richtungen
The future directions of research on “N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)benzenesulfonamide” and similar compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c22-27(23,16-4-2-1-3-5-16)20-13-17(21-8-10-24-11-9-21)15-6-7-18-19(12-15)26-14-25-18/h1-7,12,17,20H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBBPPAAIXIVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2942341.png)
![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfonylphenyl)methanone](/img/structure/B2942342.png)

![7-(3,4-diethoxyphenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2942346.png)
![2-Chloro-4-fluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2942347.png)
![2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2942348.png)


![4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2942353.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2942357.png)
